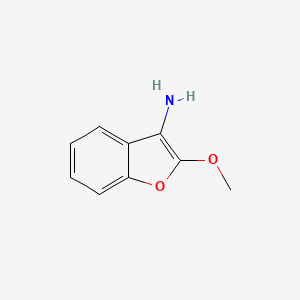

2-Methoxybenzofuran-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-methoxy-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H9NO2/c1-11-9-8(10)6-4-2-3-5-7(6)12-9/h2-5H,10H2,1H3 |

InChI Key |

SXIJXAIIZQULFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2O1)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Methoxybenzofuran 3 Amine

Historical and Foundational Approaches to Benzofuran-3-amine (B13040303) Core Synthesis

The foundational strategies for constructing the benzofuran-3-amine core have traditionally relied on the cyclization of appropriately substituted benzene (B151609) precursors. These early methods were pivotal in establishing the fundamental principles of benzofuran (B130515) ring formation and have been adapted and refined over time.

Stepwise Transformations from Readily Available Precursors

Early syntheses of the benzofuran-3-amine scaffold often involved multi-step sequences starting from common starting materials like salicylaldehydes or 2-hydroxyphenyl ketones. A common historical approach involves the conversion of a 2-hydroxyphenylacetonitrile derivative. In this type of synthesis, the etherification of a phenol (B47542) with a haloacetonitrile generates an O-aryl-α-cyano ether. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the 3-aminobenzofuran ring. The regioselectivity in these early methods was largely dictated by the substitution pattern of the starting phenol.

Early Strategies Addressing Regioselectivity and Stereocontrol

Control of regioselectivity in the synthesis of substituted benzofurans has been a long-standing challenge. In early approaches, the substitution pattern on the starting aromatic ring was the primary determinant of the final product's regiochemistry. For instance, the cyclization of an α-phenoxycarbonyl compound is a classical strategy where the regiochemical outcome is predictable if one of the ortho positions on the phenyl ring is blocked. When both ortho positions are available, a mixture of regioisomers can be formed, with the sterically less-hindered product often predominating. oregonstate.edu

Stereocontrol was less of a focus in the early syntheses of aromatic benzofuran-3-amines, as the final product is achiral. However, in the synthesis of related 2,3-dihydrobenzofuran-3-amines, where a stereocenter is present at the 3-position, early methods often resulted in racemic mixtures. The development of stereoselective methods is a more recent advancement in the field.

Advanced and High-Efficiency Synthetic Routes to 2-Methoxybenzofuran-3-amine

Modern synthetic chemistry has provided a host of new tools and strategies for the efficient and selective synthesis of complex heterocyclic molecules like this compound. These advanced methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to their historical counterparts.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of benzofurans. Palladium- and copper-catalyzed reactions are particularly prominent. A one-pot synthesis of 2-substituted-3-aminobenzofurans can be achieved through a copper-catalyzed reaction of salicylaldehydes, secondary amines, and a concise solid alkyne source like calcium carbide. nih.govresearchgate.net This approach allows for the direct construction of the desired scaffold in a single step.

Palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters has also been reported as a method to access 2-aminobenzofurans. nih.gov While this method directly furnishes the 2-amino isomer, modifications to the starting materials or reaction conditions could potentially be explored to favor the formation of the 3-amino isomer. Transition-metal-free one-pot syntheses of benzofuran-3-amines have also been developed, for example, through the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, proceeding via a Smiles rearrangement. mdpi.com

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of the aminobenzofuran core.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Copper Iodide | Salicylaldehyde, Secondary Amine, Calcium Carbide | 2-Methyl-3-aminobenzofuran | High | nih.gov |

| Palladium Acetate (B1210297) | 2-(Cyanomethyl)phenyl ester | 2-Aminobenzofuran | Moderate | nih.gov |

| Scandium Triflate | o-Hydroxybenzhydryl alcohol, Isocyanide | 2-Aminobenzofuran | up to 93% | nih.gov |

Cycloaddition and Intramolecular Cyclization Pathways

[4+1] cycloaddition reactions have emerged as a powerful tool for the synthesis of 2-aminobenzofurans. For instance, the Sc(OTf)3-mediated formal cycloaddition of in situ generated ortho-quinone methides with isocyanides provides a direct route to the 2-aminobenzofuran scaffold in good yields under mild conditions. nih.gov While this provides the 2-amino isomer, the underlying principle of cycloaddition with a reactive intermediate could potentially be adapted for the synthesis of 3-aminobenzofurans.

Intramolecular cyclization of α-azidochalcones, triggered by visible light, has been used to synthesize 3-acyl-2-aminobenzofurans. nih.gov This photochemical approach offers a mild and efficient way to construct the benzofuran ring. Furthermore, a base-mediated tandem rsc.orgrsc.org-sigmatropic rearrangement of N-phenoxy amides with gem-difluoroalkenes provides direct access to 2-aminobenzofuran derivatives. rsc.org

A potential route to 2-methoxy-substituted benzofurans could involve the use of precursors bearing a methoxy (B1213986) group at the appropriate position. For example, a patent describes the preparation of 3-(α-methoxy)methylenebenzofuran-2(3H)-one from O-hydroxyphenylacetic acid, trimethyl orthoformate, and acetic anhydride (B1165640). google.com This intermediate could potentially be converted to this compound through subsequent chemical transformations.

The table below provides examples of cyclization and cycloaddition reactions for the synthesis of the aminobenzofuran core.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol, Isocyanide | Sc(OTf)3 | 2-Aminobenzofuran | up to 93% | nih.gov |

| Photochemical Cyclization | α-Azidochalcone | Visible Light | 3-Acyl-2-aminobenzofuran | Good | nih.gov |

| [3+2] Annulation | N-Phenoxy amide, gem-Difluoroalkene | Base-mediated | 2-Aminobenzofuran | Good | rsc.org |

| Cascade Cyclization | 2-Bromo-1,3-indandione, o-Hydroxy α-aminosulfone | DMAP | Aminobenzofuran spiroindanone | >95% | semanticscholar.org |

Principles of Sustainable Chemistry and Green Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of benzofuran derivatives, several greener methodologies have been reported.

One-pot reactions, which reduce the number of synthetic steps and purification procedures, are a key aspect of green chemistry. The copper-catalyzed three-component synthesis of 2-methyl-3-aminobenzofurans mentioned earlier is an example of such an approach. nih.govresearchgate.net The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has also been explored in the synthesis of benzofurans. nih.gov

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. rasayanjournal.co.innih.gov The development of catalytic systems that can be recycled and reused is also a central tenet of sustainable chemistry. nih.gov While specific green synthesis protocols for this compound are not extensively documented, the general principles and methodologies developed for other benzofuran derivatives can be readily adapted. For instance, employing a recyclable catalyst in a one-pot reaction using a green solvent would represent a significant step towards a sustainable synthesis of the target molecule.

The following table highlights some green chemistry approaches applicable to benzofuran synthesis.

| Green Chemistry Principle | Application in Benzofuran Synthesis | Reference |

| Atom Economy | One-pot multi-component reactions | nih.govresearchgate.net |

| Use of Safer Solvents | Deep Eutectic Solvents (DES), water, solvent-free conditions | nih.govrasayanjournal.co.in |

| Energy Efficiency | Microwave-assisted synthesis | rasayanjournal.co.innih.gov |

| Catalysis | Use of recyclable and reusable catalysts | nih.gov |

Process Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on meticulous process optimization and careful consideration of scale-up parameters. Research efforts in the broader field of aminobenzofuran synthesis have highlighted several key areas where optimization can lead to significant improvements in efficiency, cost-effectiveness, and safety.

A critical aspect of process optimization involves the screening of various reaction parameters to identify the optimal conditions. This typically includes the evaluation of different catalysts, solvents, bases, and reaction temperatures. For instance, in the synthesis of related 3-aminobenzofuran derivatives, a tandem cyclization reaction was significantly optimized by screening various bases and solvents. nih.gov The choice of a suitable base and solvent system can dramatically influence reaction kinetics and product yield.

Table 1: Optimization of Reaction Conditions for a Tandem Cyclization Reaction to Form a 3-Aminobenzofuran Scaffold

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | CH₂Cl₂ | Room Temp | 45 |

| 2 | Cs₂CO₃ | CH₂Cl₂ | Room Temp | 62 |

| 3 | DBU | CH₂Cl₂ | Room Temp | 75 |

| 4 | DMAP | CH₂Cl₂ | Room Temp | 80 |

| 5 | DMAP | THF | Room Temp | 72 |

| 6 | DMAP | Toluene | Room Temp | 68 |

Note: This table is illustrative of optimization studies on related compounds and is not a direct representation of the synthesis of this compound.

As illustrated in the table, the selection of 4-dimethylaminopyridine (B28879) (DMAP) as the base and dichloroethane (DCE) as the solvent resulted in the highest yield for this particular transformation. nih.gov Such systematic optimization is crucial for developing a robust and efficient synthesis protocol for this compound.

Scaling up the synthesis from the laboratory bench to a manufacturing plant introduces a new set of challenges. Heat and mass transfer limitations can become significant in larger reactors, potentially leading to localized temperature gradients and concentration differences that can affect reaction selectivity and yield. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential for successful scale-up. The development of a protocol that demonstrates robust scalability, for instance to the gram-scale, is a crucial step in establishing a stable platform for the synthesis of 3-aminobenzofuran derivatives. nih.gov

Furthermore, the choice of reagents and solvents for large-scale production must take into account factors such as cost, availability, and environmental impact. The use of less hazardous and more sustainable reagents and solvents is a key consideration in modern process chemistry.

Methodologies for Isolation, Purification, and Yield Enhancement

The isolation and purification of the target compound, this compound, from the reaction mixture are critical steps to ensure its desired purity and quality. The methodologies employed for this purpose are largely dependent on the physical and chemical properties of the compound and the impurities present.

A common and effective technique for the purification of aminobenzofuran derivatives is flash chromatography on silica (B1680970) gel. royalsocietypublishing.orgnih.gov This method allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities based on their differential adsorption to the stationary phase. The choice of the eluent system is crucial for achieving good separation. A mixture of petroleum ether and ethyl acetate is frequently used, with the ratio adjusted to optimize the separation. royalsocietypublishing.org

Table 2: Examples of Purification Parameters for Aminobenzofuran Derivatives

| Compound Type | Purification Method | Eluent System |

|---|---|---|

| 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones | Flash chromatography on silica gel | Petroleum ether/ethyl acetate (20:1 to 5:1 v/v) |

| Fluorinated 3-aminobenzofurans | Column chromatography over silica or recrystallization from ethanol | Dichloromethane (B109758):methanol (99:1 to 95:5) |

Note: This table provides examples from the literature on related aminobenzofuran compounds and is intended to be illustrative of common purification techniques.

In some cases, recrystallization can be an effective method for obtaining highly pure crystalline material, particularly when the product precipitates as a solid upon cooling or dilution of the reaction mixture with an anti-solvent like water. nih.gov

Yield enhancement is a continuous goal in synthetic chemistry and is closely linked to process optimization. Strategies to enhance the yield of this compound would likely focus on several key areas:

Minimizing Side Reactions: A thorough understanding of the reaction mechanism can help in identifying potential side reactions. By adjusting reaction conditions such as temperature, reaction time, and the order of reagent addition, the formation of unwanted by-products can often be suppressed.

Driving Reaction Equilibrium: For reversible reactions, employing techniques to shift the equilibrium towards the product side can significantly improve the yield. This can be achieved by removing a by-product as it is formed or by using an excess of one of the reactants.

Catalyst Efficiency: In catalytic reactions, the choice of catalyst and its loading can have a profound impact on the yield. Screening different catalysts and optimizing the catalyst concentration are essential steps in maximizing product formation.

Efficient Work-up and Isolation: The work-up procedure, which involves quenching the reaction and separating the crude product, should be designed to minimize product loss. Careful extraction, washing, and drying steps are crucial for preserving the yield obtained in the reaction. For example, after quenching a reaction, the mixture can be diluted with a suitable organic solvent like ethyl acetate, followed by washing with water and brine to remove inorganic impurities before drying and concentration. royalsocietypublishing.org

By systematically addressing these aspects of process optimization, isolation, purification, and yield enhancement, the synthesis of this compound can be developed into a robust, efficient, and scalable process.

Chemical Reactivity and Mechanistic Transformations of 2 Methoxybenzofuran 3 Amine

Reactivity Profiles of the Amine Functionality

The primary amine group at the 3-position is a key center of reactivity, readily participating in a variety of nucleophilic and electrophilic transformations.

The lone pair of electrons on the nitrogen atom of the amine functionality makes it a potent nucleophile, readily attacking electrophilic centers. This nucleophilicity is central to acylation and alkylation reactions, leading to the formation of a diverse array of N-substituted derivatives.

Acylation Reactions:

2-Methoxybenzofuran-3-amine undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to furnish the corresponding N-acyl-2-methoxybenzofuran-3-amines. These reactions typically proceed under basic conditions to neutralize the acid byproduct and enhance the nucleophilicity of the amine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

A representative acylation reaction is the treatment of this compound with acetyl chloride in the presence of a base like triethylamine (B128534) to yield N-(2-methoxybenzofuran-3-yl)acetamide.

| Acylating Agent | Product | Typical Yield (%) |

| Acetyl chloride | N-(2-methoxybenzofuran-3-yl)acetamide | 85-95 |

| Benzoyl chloride | N-(2-methoxybenzofuran-3-yl)benzamide | 80-90 |

| Acetic anhydride (B1165640) | N-(2-methoxybenzofuran-3-yl)acetamide | 90-98 |

Alkylation Reactions:

Similarly, the amine group can be alkylated using alkyl halides. These reactions are typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the SN2 displacement of the halide. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with one equivalent of methyl iodide can selectively yield N-methyl-2-methoxybenzofuran-3-amine, while an excess of the alkylating agent may lead to the formation of the N,N-dimethylated product.

| Alkylating Agent | Product | Typical Yield (%) |

| Methyl iodide | N-methyl-2-methoxybenzofuran-3-amine | 70-85 |

| Ethyl bromide | N-ethyl-2-methoxybenzofuran-3-amine | 65-80 |

| Benzyl chloride | N-benzyl-2-methoxybenzofuran-3-amine | 75-90 |

While the amine group is primarily nucleophilic, under specific conditions, it can undergo reactions with electrophiles at the nitrogen atom, leading to various derivatizations. These reactions often involve the formation of an intermediate where the nitrogen atom acts as a nucleophile, which is then followed by a substitution or addition step.

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. hw.ac.ukmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. royalsocietypublishing.orgrsc.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine product. royalsocietypublishing.org

| Carbonyl Compound | Product | Typical Yield (%) |

| Benzaldehyde | N-benzylidene-2-methoxybenzofuran-3-amine | 80-90 |

| Acetone | N-(propan-2-ylidene)-2-methoxybenzofuran-3-amine | 60-75 |

| Cyclohexanone | N-cyclohexylidene-2-methoxybenzofuran-3-amine | 70-85 |

Role and Reactivity of the Methoxy (B1213986) Substituent

The methoxy group, being an ether linkage, can be cleaved under specific reaction conditions, most commonly through the use of strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). This demethylation reaction yields the corresponding 2-hydroxybenzofuran-3-amine derivative.

The mechanism of demethylation with BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.

| Reagent | Product | Typical Conditions |

| Boron tribromide (BBr₃) | 2-hydroxybenzofuran-3-amine | Dichloromethane (B109758), low temperature |

| Hydrobromic acid (HBr) | 2-hydroxybenzofuran-3-amine | Acetic acid, reflux |

In electrophilic aromatic substitution reactions, the methoxy group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Similarly, the amino group is also a strong activating and ortho-, para-director. In this compound, these two groups are present on the furan (B31954) and benzene (B151609) rings, respectively, and their combined influence, along with the inherent reactivity of the benzofuran (B130515) nucleus, dictates the regioselectivity of electrophilic attack.

The benzofuran ring itself is generally more susceptible to electrophilic attack at the 2- and 3-positions. However, with the 3-position already substituted, the directing effects of the methoxy and amino groups on the benzene ring become more prominent. The methoxy group at the 2-position strongly activates the furan ring, but for substitution on the benzene ring, its influence is transmitted through the heterocyclic system. The amino group at the 3-position, being directly attached to the benzene ring, exerts a strong activating and ortho-, para-directing effect on the benzene portion of the molecule.

Therefore, electrophilic substitution is expected to occur preferentially on the benzene ring at positions ortho and para to the amino group (positions 4 and 6). The methoxy group, being an ortho, para-director on the benzene ring as well (though its effect is transmitted through the furan ring), would reinforce the activation of these positions. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the ratio of ortho to para products.

| Electrophilic Reagent | Expected Major Products |

| Br₂/FeBr₃ | 4-Bromo-2-methoxybenzofuran-3-amine and 6-Bromo-2-methoxybenzofuran-3-amine |

| HNO₃/H₂SO₄ | 4-Nitro-2-methoxybenzofuran-3-amine and 6-Nitro-2-methoxybenzofuran-3-amine |

| SO₃/H₂SO₄ | 2-Methoxy-3-aminobenzofuran-4-sulfonic acid and 2-Methoxy-3-aminobenzofuran-6-sulfonic acid |

Intrinsic Reactivity of the Benzofuran Heterocycle

The intrinsic reactivity of the benzofuran heterocycle in "this compound" is significantly influenced by the electronic properties of the fused benzene and furan rings, as well as the powerful electron-donating effects of the methoxy and amine substituents. These groups dictate the regioselectivity of electrophilic aromatic substitution and determine the propensity of the molecule to undergo ring-opening and rearrangement reactions.

Electrophilic Aromatic Substitution Patterns on the Ring System

The benzofuran ring system is, in general, susceptible to electrophilic attack. In the case of this compound, the sites of electrophilic aromatic substitution are determined by the interplay of the directing effects of the substituents on both the benzene and furan rings.

The 2-methoxy and 3-amine groups are both strong activating, ortho-, para-directing groups. aakash.ac.inyoutube.comunizin.org Their presence dramatically increases the electron density of the benzofuran ring system, making it highly reactive towards electrophiles.

Substitution on the Benzene Ring:

The oxygen of the furan ring can be considered an activating, ortho-, para-directing group for the benzene ring. The primary directing influence, however, will come from the strongly activating methoxy and amino groups. Their combined effect will direct incoming electrophiles to the C4 and C6 positions of the benzene ring. The C7 position is also activated, but to a lesser extent, and is more sterically hindered. The C5 position is meta to the furan oxygen and will be the least favored site for substitution.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C4 | Ortho to furan oxygen, activated by methoxy and amino groups | Highly Favored |

| C5 | Meta to furan oxygen | Disfavored |

| C6 | Para to furan oxygen, activated by methoxy and amino groups | Highly Favored |

| C7 | Ortho to furan oxygen, sterically hindered | Less Favored |

This table presents a qualitative prediction based on established principles of electrophilic aromatic substitution.

It is important to note that while benzofuran itself preferentially undergoes electrophilic substitution at the 2-position of the furan ring, this position is already substituted in the title compound. stackexchange.com The high electron density of the furan ring, further enhanced by the methoxy and amino groups, may also lead to reactions on the furan ring itself under certain conditions, although substitution on the benzene ring is generally more common for benzofurans.

Ring-Opening and Rearrangement Pathways

The electron-rich nature of this compound makes it susceptible to specific ring-opening and rearrangement reactions, particularly under oxidative conditions or in the presence of strong bases.

Ring-Opening Pathways:

A significant reaction pathway for electron-rich 3-aminobenzofurans is oxidative ring-opening. Research has shown that 3-aminobenzofurans can undergo an unexpected ring-opening when treated with sodium tert-butoxide (NaOtBu) in hot toluene, leading to the formation of α-ketoimine derivatives. researchgate.net This transformation is thought to proceed through a radical-mediated mechanism. While this specific reaction has not been documented for this compound, its electron-rich character suggests it could be a viable substrate for such a transformation.

Another potential ring-opening pathway could be initiated by epoxidation of the furan ring's double bond, for instance with m-chloroperbenzoic acid (m-CPBA), which has been shown to lead to ring cleavage in other benzofuran derivatives. researchgate.net

Rearrangement Pathways:

Skeletal rearrangements of the benzofuran core can be induced under various conditions. For instance, acid-catalyzed rearrangements of substituted benzofurans are known to occur. mdpi.com Additionally, skeletal editing of benzofurans to other heterocyclic systems like benzisoxazoles and benzoxazoles has been reported, proceeding through oxidative cleavage of the C2=C3 double bond and subsequent ring closure. nih.gov While these specific rearrangements have not been reported for this compound, they represent potential transformation pathways for this class of compounds.

In-Depth Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies, including the isolation and characterization of reaction intermediates and the determination of kinetic and thermodynamic parameters, are crucial for a comprehensive understanding of the reactivity of this compound. However, to date, there is a notable absence of such in-depth studies specifically for this compound in the scientific literature. The following sections, therefore, draw upon mechanistic insights from closely related benzofuran derivatives to propose plausible pathways.

Identification and Characterization of Reaction Intermediates

For electrophilic aromatic substitution reactions on the benzene ring of this compound, the key intermediates are expected to be Wheland intermediates (also known as arenium ions or sigma complexes). imperial.ac.uk The stability of these intermediates will determine the regioselectivity of the reaction. The most stable Wheland intermediates will be those where the positive charge is delocalized most effectively by the electron-donating groups.

In the case of the proposed oxidative ring-opening of 3-aminobenzofurans, radical intermediates are postulated. The reaction is thought to be initiated by the formation of a tert-butoxyl radical from NaOtBu, which then abstracts a hydrogen atom from the amine, leading to a nitrogen-centered radical. This radical can then undergo further reactions leading to the cleavage of the furan ring.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

There is currently no available data in the scientific literature regarding the kinetic and thermodynamic parameters for any reactions involving this compound.

For electrophilic aromatic substitution, it is expected that the reactions would be kinetically controlled, with the rates of reaction at different positions being determined by the activation energies for the formation of the corresponding Wheland intermediates. The strongly activating nature of the methoxy and amino groups would lead to a significant lowering of these activation energies compared to unsubstituted benzofuran.

The thermodynamics and kinetics of ring-opening polymerizations of cyclic monomers have been studied, but this is not directly applicable to the irreversible ring-opening reactions discussed for this compound. wiley-vch.deresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the reactivity and electronic properties of other benzofuran derivatives, and such studies could provide valuable insights into the kinetic and thermodynamic parameters for reactions of this compound. jetir.orgphyschemres.orgbhu.ac.innih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methoxybenzofuran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Methoxybenzofuran-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its chemical structure.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring system, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 6.5-7.5 ppm, with their specific positions and coupling patterns (doublets, triplets, or doublet of doublets) dictated by their substitution pattern on the benzene (B151609) ring. The methoxy group protons would be expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine (-NH₂) protons would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display signals for each unique carbon atom in the molecule. The carbon of the methoxy group would be expected in the upfield region of the aromatic signals. The carbons of the benzofuran ring would appear in the aromatic region (approximately 100-160 ppm), with the oxygen- and nitrogen-bearing carbons having characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| OCH₃ | 3.8 - 4.0 | s |

| NH₂ | Variable | br s |

s: singlet, br s: broad singlet, m: multiplet. Data is predictive and not based on experimental results.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 100 - 160 |

| OCH₃ | 55 - 60 |

Data is predictive and not based on experimental results.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through the analysis of their vibrational modes. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would likely appear as two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. nih.gov Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be just below 3000 cm⁻¹. The C-N stretching vibration would be expected in the 1250-1335 cm⁻¹ region for an aromatic amine. sci-hub.se The C-O stretching of the methoxy group and the benzofuran ether linkage would also produce characteristic bands. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Stretching (two bands for primary amine) |

| Aromatic C-H | > 3000 | Stretching |

| Aliphatic C-H (OCH₃) | < 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-N | 1250 - 1335 | Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

Data is predictive and not based on experimental results.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, which is a critical step in confirming the identity of the compound. The expected molecular formula for this compound is C₉H₉NO₂.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable insights into the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. Alpha-cleavage, a common fragmentation pathway for amines, could occur adjacent to the nitrogen atom. The fragmentation of the benzofuran ring system would also produce characteristic ions. Analysis of these fragments would help to confirm the positions of the methoxy and amine substituents on the benzofuran core.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, which are essential for confirming the molecular structure and understanding intermolecular interactions in the solid state.

For this compound, obtaining a single crystal of suitable quality is the first and most critical step. The crystal would be subjected to X-ray diffraction, where the scattering pattern of X-rays by the electron clouds of the atoms is collected. researchgate.net The resulting diffraction data allows for the calculation of an electron density map, from which the positions of the atoms can be determined.

The crystal structure of this compound is expected to reveal the planarity of the benzofuran ring system. vensel.org Furthermore, the spatial orientation of the methoxy and amine substituents on the furan (B31954) ring would be definitively established. In the solid state, it is anticipated that intermolecular hydrogen bonding involving the amine group will play a significant role in the crystal packing.

While a specific crystal structure for this compound is not available, the following table provides representative crystallographic data for a related benzofuran derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, to illustrate the type of information obtained from an X-ray crystallographic analysis. vensel.org

Table 1: Illustrative Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀O₂ |

| Formula Weight | 174.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869(3) |

| b (Å) | 18.0636(10) |

| c (Å) | 13.1656(7) |

| β (°) | 96.763(3) |

| Volume (ų) | 1697.28(15) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.363 |

This data is for 3-(Propan-2-ylidene)benzofuran-2(3H)-one and serves as an example of typical crystallographic parameters. vensel.org

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for determining the purity of a compound and for the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound and its potential byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common starting point for method development.

The development of a robust HPLC method would involve the systematic optimization of several parameters, including the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile or methanol with water), pH of the mobile phase (critical for the basic amine functionality), and column temperature. UV detection would be suitable, with the detection wavelength selected based on the UV absorbance maxima of the benzofuran chromophore.

A well-developed HPLC method should be capable of separating this compound from starting materials, intermediates, and potential degradation products. For chiral compounds, specialized chiral stationary phases can be employed to separate enantiomers. phenomenex.comnih.gov

The following table outlines a hypothetical set of starting parameters for the development of an HPLC method for this compound, based on general principles for the analysis of aromatic amines.

Table 2: Example Starting Parameters for HPLC Method Development

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile byproducts that may be present from the synthesis of this compound.

For the analysis of this compound itself, derivatization might be necessary to improve its volatility and chromatographic behavior due to the polar amine group. However, GC-MS is exceptionally well-suited for detecting trace impurities such as residual solvents or volatile starting materials.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries. nih.gov

The table below provides a representative set of GC-MS parameters that could be used for the analysis of volatile impurities in a sample of this compound.

Table 3: Example GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Rational Design and Synthetic Strategies for 2 Methoxybenzofuran 3 Amine Derivatives and Analogs

Strategies for Functionalization at the Nitrogen Atom

The primary amine at the 3-position of 2-methoxybenzofuran serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity.

The nucleophilic nature of the 3-amino group readily allows for acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and treatment with isocyanates or carbamoyl (B1232498) chlorides produces ureas. These reactions are typically high-yielding and can be performed under mild conditions.

The formation of these derivatives is crucial as the amide, sulfonamide, and urea (B33335) moieties can participate in key hydrogen bonding interactions with biological targets. The general synthetic approaches are outlined below:

Amidation: 2-Methoxybenzofuran-3-amine can be reacted with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Sulfonamidation: Treatment of this compound with a sulfonyl chloride in the presence of a base affords the corresponding sulfonamide.

Urea Formation: Reaction with an isocyanate is a common method for the synthesis of ureas. nih.govmdpi.com Alternatively, reagents like triphosgene (B27547) can be used to generate an isocyanate in situ, which then reacts with another amine. mdpi.com

Table 1: Examples of N-Acyl, N-Sulfonyl, and Urea Derivatives of Aminobenzofurans

| Derivative Type | Reagent | General Structure |

|---|---|---|

| Amide | R-COCl | 2-Methoxy-3-(R-carbonylamino)benzofuran |

| Sulfonamide | R-SO₂Cl | 2-Methoxy-3-(R-sulfonylamino)benzofuran |

Introduction of alkyl or aryl substituents on the nitrogen atom can significantly impact the lipophilicity and conformational flexibility of the molecule.

N-Alkylation is commonly achieved by reacting the amine with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The reaction can proceed to give mono- and di-alkylated products, and the selectivity can often be controlled by stoichiometry and reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for mono-alkylation.

N-Arylation is most effectively carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.govnih.govorgsyn.orgresearchgate.net This powerful method allows for the formation of a C-N bond between the 3-amino group and a variety of aryl or heteroaryl halides or triflates. The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.

Table 2: Representative Conditions for N-Arylation of Amines

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

|---|

Note: This table provides general conditions for the Buchwald-Hartwig amination, which can be adapted for this compound. wikipedia.orgnih.gov

Strategies for Functionalization of the Benzofuran (B130515) Core

Modification of the benzofuran ring system allows for the introduction of substituents at various positions, influencing the electronic properties and steric profile of the molecule.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgharvard.edubaranlab.org The methoxy (B1213986) group at the 2-position can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C4 position by a strong base like n-butyllithium or sec-butyllithium. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. The amino group at the 3-position would likely require protection (e.g., as a carbamate) prior to metalation to prevent interference from the acidic N-H proton.

Table 3: Electrophiles for Quenching Organolithium Intermediates

| Electrophile | Introduced Functional Group |

|---|---|

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the benzofuran nucleus. To utilize these methods, a halogen or triflate handle must first be introduced onto the ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halide or triflate, and is widely used for the formation of biaryl structures. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edunih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of a halide or triflate with an alkene to form a new C-C bond. wikipedia.orgorganic-chemistry.orgnih.govnih.govyoutube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide or triflate, providing access to alkynyl-substituted benzofurans. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org

These reactions offer a high degree of functional group tolerance and are instrumental in building molecular complexity.

Electrophilic aromatic substitution reactions can be used to introduce halogen, nitro, and sulfo groups onto the benzofuran ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The 2-methoxy group is an activating, ortho-, para-director, while the 3-amino group is also a strongly activating, ortho-, para-director. The combined influence of these groups would be expected to direct electrophiles primarily to the C4 and C7 positions.

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for regioselective bromination and chlorination, respectively. researchgate.netresearchgate.net

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents to avoid oxidation of the activated ring. researchgate.net

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid.

The precise outcome of these reactions can be sensitive to the reaction conditions, and careful optimization is often required to achieve the desired regioselectivity.

Theoretical Frameworks for Derivative Design and Structure-Reactivity Relationships

The rational design of novel this compound derivatives is heavily reliant on theoretical frameworks that can predict and explain their chemical behavior. Computational chemistry provides powerful tools to investigate structure-reactivity relationships, allowing for the in silico evaluation of potential candidates before their synthesis. By modeling molecular properties, researchers can gain insights into how structural modifications will influence the stability, reactivity, and potential biological activity of new analogs. These theoretical approaches are crucial for optimizing molecular architecture and guiding synthetic efforts toward compounds with desired characteristics.

Conformational Analysis and Steric Effects in Derivatives

Steric effects, which arise from the spatial arrangement of atoms, play a critical role. The introduction of bulky substituents can force conformational changes, such as the twisting of bonds, to alleviate steric strain. For instance, studies on related diketopyrrolopyrrole molecules bearing benzofuran moieties have shown that placing methyl groups adjacent to the linkage between the benzofuran and a core structure can cause deplanarization of the molecule. researchgate.net This twisting alters the electronic and photophysical properties of the compound. researchgate.net In the context of this compound, the size and shape of substituents on the amine or the benzofuran ring will dictate the accessible conformations, which in turn affects how the molecule can bind to a target receptor or enzyme.

| Substituent Position | Predicted Steric Impact on Molecular Conformation | Potential Consequence |

| Amine Nitrogen (R in -NHR) | Increasing bulk can restrict rotation around the C3-N bond. | May favor a specific rotamer, influencing hydrogen bonding patterns. |

| Benzene (B151609) Ring (Positions 4-7) | Bulky groups can influence the orientation of adjacent functional groups. | Can lead to minor twisting and affect intermolecular packing in solids. |

| Methoxy Group (Position 2) | Generally low steric hindrance, but interaction with bulky C3-substituents is possible. | May influence the preferred orientation of the C3-amine substituent. |

Electronic Effects of Substituents on Derivative Reactivity

The reactivity of the benzofuran core is governed by the electron distribution within the ring system. The furan (B31954) moiety is electron-rich, making it susceptible to electrophilic attack, preferentially at the C2 and C3 positions. chemicalbook.com The introduction of substituents onto the benzofuran scaffold can dramatically alter this reactivity through electronic effects, which are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

The nature of these substituents dictates whether they donate or withdraw electron density from the ring, thereby activating or deactivating it towards certain reactions.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the benzofuran ring, making it more nucleophilic and thus more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

Kinetic studies on the electrophilic bromination of substituted benzofurans have shown that electronic effects from substituents on the benzene part of the molecule are transmitted effectively to the furan ring, influencing the reaction rate. oup.com Similarly, in synthetic procedures, the presence of EWGs on the phenyl ring has been observed to diminish the yield of benzofuran derivatives in certain catalytic reactions. acs.org Conversely, the cyclization of aryloxyketones to form benzofurans works well with activating (electron-donating) substituents in the phenoxy ring but can fail with electron-deficient groups. rsc.org These findings underscore the importance of considering electronic effects when designing synthetic routes and predicting the chemical behavior of new derivatives.

| Substituent Type | Position on Benzofuran Ring | Effect on Ring Electron Density | Predicted Impact on Reactivity Towards Electrophiles |

| Electron-Donating (e.g., -OH, -CH₃) | Benzene moiety (positions 4-7) | Increase | Activation |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Benzene moiety (positions 4-7) | Decrease | Deactivation |

| Electron-Donating (e.g., -NHR) | Furan moiety (position 3) | Strong Increase | Strong Activation |

| Electron-Withdrawing (e.g., -C(O)R) | Furan moiety (position 2 or 3) | Strong Decrease | Strong Deactivation |

Combinatorial and Parallel Synthesis Approaches to Derivative Libraries

To efficiently explore the structure-activity relationships of this compound analogs, modern synthetic chemistry employs high-throughput techniques such as combinatorial and parallel synthesis. These strategies enable the rapid generation of large, systematically organized collections of related compounds, known as chemical libraries. nih.gov By varying substituents at multiple positions on the benzofuran scaffold, these libraries provide a diverse set of molecules for biological screening and optimization studies.

A prominent strategy for creating benzofuran libraries is solution-phase parallel synthesis. One such approach involves a multi-step sequence starting with the palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization to produce 3-iodobenzofurans. nih.govacs.org These key intermediates can then be subjected to a variety of palladium-catalyzed cross-coupling reactions in a parallel format to introduce diversity at the 3-position and other sites. nih.govacs.org This method is highly versatile, tolerating a wide range of functional groups. acs.org

| Diversification Reaction | Reagents/Catalyst | Position of Modification | Type of Substituent Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acids / Pd catalyst | C3 | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes / Pd-Cu catalyst | C3 | Alkynyl groups |

| Heck Reaction | Alkenes / Pd catalyst | C3 | Alkenyl groups |

| Carbonylative Suzuki Coupling | CO, Arylboronic acids / Pd catalyst | C3 | Aroyl groups |

| Carboalkoxylation | CO, Alcohols / Pd catalyst | C3 | Ester groups |

Another powerful method is diversity-oriented synthesis, which aims to produce structurally diverse molecules from a common set of building blocks. nih.gov Libraries of 3-carboxy 2-aryl benzofurans have been prepared using commercially available salicylaldehydes, aryl boronic acids, and various amines. nih.gov This approach allows for systematic variation in the physicochemical properties of the final compounds. nih.gov

The use of polymer-supported reagents offers a further advantage in combinatorial synthesis by simplifying purification. rsc.orgrsc.org An efficient three-step route to substituted 3-phenylbenzofurans utilizes a polymer-supported brominating agent, a polymer-bound base for substitution, and an acidic resin (Amberlyst 15) for the final cyclodehydration step. rsc.orgrsc.org This methodology allows for the use of excess reagents to drive reactions to completion, with purification often requiring only simple filtration, making it highly amenable to the rapid production of compound arrays. rsc.org

Computational Chemistry and Theoretical Investigations of 2 Methoxybenzofuran 3 Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the most stable geometry of a molecule (geometry optimization) and calculating its electronic energy. While DFT has been successfully applied to other benzofuran (B130515) structures to determine bond lengths, bond angles, and dihedral angles, specific data for 2-Methoxybenzofuran-3-amine is not documented. Such a study would provide a foundational understanding of its molecular structure.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of a molecule's reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals indicate how a molecule will interact with other reagents. For instance, the HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability. Although a powerful predictive tool, a specific FMO analysis for this compound has not been reported.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For example, time-dependent DFT (TD-DFT) is often used to calculate electronic transitions that correspond to UV-Vis absorption maxima. However, computationally predicted spectroscopic data for this compound are not available in the current body of scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Potential Energy Surface Mapping and Transition State Identification

By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the high-energy points along the reaction coordinate. While this methodology has been applied to understand the reactions of various organic compounds, no such studies have been published for reactions involving this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms.

The exploration of conformational space is crucial as the biological activity and physicochemical properties of a molecule are often dictated by its preferred shapes or conformations. The process of an MD simulation for this compound would typically involve:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box. This box is then filled with a chosen solvent, most commonly water, to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This allows for the calculation of forces acting on each atom.

Simulation Run: Newton's equations of motion are solved iteratively for each atom, allowing the system to evolve over time. This generates a trajectory that describes the positions and velocities of the atoms at different time points.

Analysis: The resulting trajectory is analyzed to identify the most stable and frequently occurring conformations. This is often achieved by monitoring key dihedral angles, which describe the rotation around specific chemical bonds.

Table 1: Illustrative Dihedral Angle Analysis from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Predominant Angles (degrees) |

| τ1 (C3-C2-O-CH3) | Rotation of the methoxy (B1213986) group | -60, 180, 60 |

| τ2 (C2-C3-N-H) | Rotation of the amine group | 0, 120, -120 |

This table is a hypothetical representation of data that could be obtained from an MD simulation. The values indicate potential stable rotational positions for the methoxy and amine groups.

By analyzing the distribution of these dihedral angles over the course of the simulation, researchers can construct a Ramachandran-like plot to visualize the accessible conformational states and their relative energies. This provides a comprehensive understanding of the molecule's flexibility and the conformations it is likely to adopt.

Analysis of Intermolecular Interactions and Solvation Effects

The interactions of this compound with its environment, whether with solvent molecules or biological macromolecules, are critical to its behavior. Computational methods can elucidate the nature and strength of these interactions.

Intermolecular Interactions: The methoxy and amine groups of this compound are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. The oxygen atom of the methoxy group and the nitrogen atom of the amine group can act as hydrogen bond acceptors, while the hydrogen atoms of the amine group can act as hydrogen bond donors. Furthermore, the aromatic benzofuran ring can participate in π-π stacking and van der Waals interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. Molecular docking studies on similar 3-aminobenzofuran derivatives have shown the importance of such interactions in binding to biological targets. nih.gov

Solvation Effects: The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. Solvation effects for this compound can be studied using both explicit and implicit solvation models.

Explicit Solvation: In this model, individual solvent molecules are included in the simulation, providing a detailed picture of the solute-solvent interactions. Analysis of the radial distribution function (RDF) can reveal the arrangement of solvent molecules around specific functional groups of the solute.

Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -12.5 |

| Ethanol | 24.6 | -9.8 |

| Chloroform | 4.8 | -5.2 |

This table provides hypothetical data illustrating how the stability of the molecule in a solvent can be quantified. A more negative value indicates more favorable solvation.

By understanding how this compound interacts with different solvents, predictions can be made about its solubility and how its properties might change in different chemical environments.

Strategic Applications of 2 Methoxybenzofuran 3 Amine As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The 3-aminobenzofuran moiety is a powerful synthon for creating elaborate organic structures. The nucleophilic character of the amino group, combined with the reactivity of the benzofuran (B130515) ring, allows for a variety of chemical transformations.

The amino group in 3-aminobenzofuran derivatives serves as a reactive handle for annulation reactions, enabling the construction of new heterocyclic rings. For instance, these compounds can undergo cycloaddition reactions to form complex fused systems. A notable example is the chiral N-heterocyclic carbene (NHC)-catalyzed [3 + 3] cycloaddition of 3-aminobenzofurans with isatin-derived enals. acs.org This reaction leads to the formation of architecturally complex 3,4′-piperidinoyl spirooxindoles, which contain a quaternary stereocenter, in good yields and with high enantioselectivity. acs.org

Furthermore, the 3-aminobenzofuran scaffold is utilized in the synthesis of other fused heterocyclic systems, such as pyrazolyl-benzofuran and benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. nih.gov These transformations highlight the role of the amino group in facilitating cyclization cascades to produce diverse heterocyclic frameworks. The reactivity demonstrated by these analogs suggests that 2-methoxybenzofuran-3-amine would be a valuable precursor for a wide array of novel heterocyclic compounds.

Table 1: Synthesis of Heterocyclic Systems from 3-Aminobenzofuran Analogs

| Starting Material (Analog) | Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| 3-Aminobenzofuran | Isatin-derived enal | [3 + 3] Cycloaddition | 3,4′-Piperidinoyl spirooxindole acs.org |

| 3-Aminobenzofuran | Diketone/Dicarbonyl equivalent | Condensation/Cyclization | Pyrazolyl-benzofuran nih.gov |

The inherent structure of this compound makes it an ideal starting point for the synthesis of polycyclic and fused-ring compounds. The benzofuran core itself is a fused bicyclic system, and the amino group provides a strategic point for further annulation.

The synthesis of compounds like 8-bromo-3-{[phenylmethylidene]amino} acs.orgbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives illustrates how the 3-amino group can be elaborated to build an additional fused pyrimidine (B1678525) ring onto the benzofuran scaffold. nih.gov This approach allows for the creation of complex, multi-ring systems with potential applications in medicinal chemistry and materials science. The presence of the 2-methoxy group in the target compound could further influence the electronic properties and reactivity of the resulting polycyclic systems.

Precursor in Advanced Materials Research (Focus on Synthetic Pathways)

The unique electronic and structural features of this compound suggest its potential as a precursor in the development of advanced materials, including polymers and catalytic systems.

The benzofuran ring is known to undergo polymerization. Asymmetric cationic polymerization of the parent benzofuran has been shown to produce optically active poly(benzofuran) with controlled molecular weights. nih.gov The presence of substituents, such as the amino and methoxy (B1213986) groups in this compound, would be expected to significantly influence the polymerization process.

These functional groups can affect the electron density of the benzofuran ring system, thereby altering its reactivity towards cationic or other polymerization methods. Moreover, the amino group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the final polymer. This makes this compound a promising candidate for creating functional polymers with specific optical, electronic, or chemical properties for advanced material applications.

The rigid structure of the benzofuran core, combined with the coordinating ability of the amino group, makes this compound an attractive scaffold for the design of specialized ligands for catalysis. Analogous structures, such as 3-aminodibenzofuran, have been successfully used to create multidentate ligands for transition metal complexes. nbinno.com

For example, the amino group can readily react with aldehydes, such as salicylaldehyde, to form Schiff base ligands. nbinno.com These ligands can then coordinate with various transition metals like palladium, rhodium, and vanadium to form catalytically active complexes. nbinno.com The rigidity of the benzofuran backbone can help to control the geometry around the metal center, which is crucial for achieving high selectivity in catalytic reactions, including asymmetric synthesis. nbinno.com The 2-methoxy group could electronically tune the ligand, thereby influencing the activity and selectivity of the resulting metal catalyst. nbinno.com

Table 2: Potential Catalytic Applications based on Aminobenzofuran Scaffolds

| Ligand Type | Metal Center | Potential Catalytic Reactions |

|---|---|---|

| Schiff Base Ligands | Vanadium, Rhodium, Palladium | Oxidation, C-H activation, Cross-coupling, Asymmetric synthesis nbinno.com |

Integration into Total Synthesis Endeavors of Natural Products

The benzofuran motif is a common structural core in a wide range of biologically active natural products. scienceopen.comrsc.org The development of efficient synthetic routes to these complex molecules is a significant goal in organic chemistry. Pre-functionalized building blocks like this compound can be highly valuable in streamlining the synthesis of such natural products.

Many natural products contain a substituted benzofuran core, and having key functional groups, such as an amino and a methoxy group, already in place can significantly reduce the number of synthetic steps required. This can lead to more efficient and cost-effective total syntheses. While no total synthesis has explicitly reported the use of this compound, the general importance of the benzofuran scaffold in natural products like ailanthoidol, moracin D, and cicerfuran underscores the potential utility of such a pre-functionalized intermediate. nih.govmdpi.com The strategic placement of the functional groups on this compound makes it a hypothetical but powerful starting material for the synthesis of complex natural product analogs. rsc.org

Development of Novel Synthetic Methodologies Employing this compound

The strategic location of the amino group at the 3-position and the electron-donating methoxy group at the 2-position of the benzofuran core makes this compound a prime candidate for the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. The methodologies explored below are based on the known reactivity of similar aminobenzofuran structures and represent promising avenues for the application of this compound.

Synthesis of Benzofuro[3,2-b]pyridines

One of the most promising applications of this compound is in the synthesis of benzofuro[3,2-b]pyridines, a class of compounds with potential biological activities. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to create these fused systems. This methodology would involve the condensation of this compound with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

The reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzofuropyridine core. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Illustrative Reaction Scheme:

Table 1: Potential Synthesis of Benzofuro[3,2-b]pyridine Derivatives

| Reactant 1 | Reactant 2 (β-Dicarbonyl) | Catalyst | Potential Product |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Acetic Acid | 4-Methyl-2-methoxybenzofuro[3,2-b]pyridin-9(4H)-one |

| This compound | Acetylacetone | p-Toluenesulfonic acid | 4,9-Dimethyl-2-methoxybenzofuro[3,2-b]pyridine |

Synthesis of Benzofuro[3,2-d]pyrimidines

The synthesis of benzofuro[3,2-d]pyrimidines represents another significant application of this compound. These compounds can be constructed through the reaction of the aminobenzofuran with various reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine ring.

A common strategy involves the reaction with formamide, which can serve as both a reactant and a solvent at elevated temperatures, to introduce the C4 and N3 atoms of the pyrimidine ring. Alternatively, reaction with isothiocyanates followed by cyclization of the resulting thiourea (B124793) derivative can lead to functionalized benzofuropyrimidines. Another approach is the condensation with β-ketoesters, which can lead to pyrimidinone derivatives. Research on related 3-aminobenzofuran-2-carboxamides has shown successful synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-ones through condensation with aromatic aldehydes. researchgate.net

Illustrative Reaction Scheme:

Table 2: Potential Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Potential Product |

|---|---|---|---|

| This compound | Formamide | High Temperature | 2-Methoxybenzofuro[3,2-d]pyrimidine |

| This compound | Phenyl isothiocyanate | Pyridine, Reflux | N-Phenyl-2-methoxybenzofuro[3,2-d]pyrimidin-4-amine |

Multicomponent Reactions

The development of multicomponent reactions (MCRs) involving this compound would offer an efficient and atom-economical approach to complex molecules. A hypothetical MCR could involve the reaction of this compound, an aldehyde, and a nucleophile (such as a cyanide source or a malononitrile) to construct highly substituted fused heterocyclic systems in a single step. The diversity of the products can be easily achieved by varying the starting components.

While specific examples with this compound are not documented, the reactivity of the amino group suggests its suitability for such transformations, which are highly valued in combinatorial chemistry and drug discovery.

Future Perspectives and Unexplored Research Avenues for 2 Methoxybenzofuran 3 Amine

Advancements in Sustainable and Economically Viable Synthetic Routes

The future synthesis of 2-Methoxybenzofuran-3-amine will likely move away from traditional multi-step, high-energy processes towards more sustainable and cost-effective methodologies. A primary avenue of exploration is the development of heterogeneous catalysts, such as copper-functionalized metal-organic frameworks (MOFs), which have shown promise in the synthesis of other benzofuran (B130515) derivatives. researchgate.netnih.gov These catalysts offer high yields, low catalyst loading, and the significant advantage of being easily recoverable and reusable, which drives down costs and reduces chemical waste. researchgate.net

Another promising frontier is the application of visible-light-mediated synthesis. Photochemical methods can activate molecules under mild conditions, often eliminating the need for harsh reagents and high temperatures. mdpi.com Developing a photocatalytic route, perhaps involving an intramolecular cyclization of a suitably substituted phenol (B47542) precursor, could represent a significant leap in green chemistry for this class of compounds. Further research into one-pot, multi-component reactions, such as the tandem cyclization of ortho-hydroxy α-aminosulfones, could also provide a highly efficient and atom-economical pathway to this compound and its analogs. nih.govmdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis (e.g., MOFs) | Reusability, Reduced Waste, High Yield | Catalyst design and optimization |

| Visible-Light Photochemistry | Mild Conditions, High Selectivity | Development of suitable photocatalysts |

| One-Pot Multi-Component Reactions | Atom Economy, Efficiency, Reduced Steps | Substrate scope and reaction optimization |

Discovery of Novel Reactivity Patterns and Undiscovered Transformations

The unique electronic properties conferred by the electron-donating methoxy (B1213986) and amine groups suggest that this compound may exhibit novel reactivity. A key area for future investigation is its participation in formal cycloaddition reactions. For instance, its potential to react with in-situ generated ortho-quinone methides could provide a new pathway to complex polycyclic systems, a transformation that has been explored for constructing other 2-aminobenzofurans. mdpi.comnih.gov

Furthermore, the amine functionality is a prime handle for transition-metal-catalyzed cross-coupling reactions. Exploring its N-arylation or N-alkylation could yield a diverse library of derivatives. mdpi.com The reactivity of the benzofuran ring itself, particularly its susceptibility to electrophilic aromatic substitution, could be modulated by the existing substituents in ways that are not yet understood. Investigating these reactions could lead to the discovery of previously unknown transformations and the synthesis of novel molecular architectures. nih.govnih.gov

Exploration of Advanced Derivatization Strategies for Targeted Research Objectives

Systematic derivatization of this compound is essential for exploring its potential applications, particularly in drug discovery. The primary amine offers a versatile point for modification. Acylation, sulfonylation, or reductive amination could be employed to attach a wide range of functional groups, thereby modulating the molecule's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Another strategy involves leveraging the benzofuran core as a scaffold for creating fluorogenic reagents. By attaching specific functionalities, it may be possible to design derivatives that become fluorescent upon reacting with a target analyte, a technique successfully used with other benzofuran (benzofurazan) structures for high-performance liquid chromatography (HPLC). researchgate.net This could open doors to new analytical and diagnostic tools. The synthesis of spirocyclic derivatives, through reactions with compounds like indanones or barbituric acids, represents another advanced strategy to generate structurally complex and potentially bioactive molecules. nih.govresearchgate.net

| Derivatization Site | Reaction Type | Potential Outcome/Objective |

| 3-Amine Group | Acylation, N-Arylation, Reductive Amination | Tuning of physicochemical properties for biological screening |